

certificate of analysis requirements for Monomethyl auristatin E intermediate-7

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Compound of Interest

Compound Name:

Monomethyl auristatin E
intermediate-7

Cat. No.:

B3099299

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A Comparative Guide to the Certificate of Analysis for MMAE Intermediate-7

For researchers, scientists, and drug development professionals, ensuring the quality of synthetic intermediates is paramount to the successful production of highly potent active pharmaceutical ingredients (APIs) like Monomethyl auristatin E (MMAE). This guide provides a comparative analysis of the expected Certificate of Analysis (CoA) requirements for a late-stage synthetic precursor, herein referred to as MMAE Intermediate-7, versus the final MMAE product. Understanding these differences is crucial for robust quality control and regulatory compliance.

The Significance of Quality Control for MMAE and its Intermediates

Monomethyl auristatin E (MMAE) is a potent antimitotic agent used as a cytotoxic payload in antibody-drug conjugates (ADCs).[1][2][3] The complex, multi-step synthesis of MMAE necessitates rigorous in-process controls and characterization of intermediates to ensure the final product's purity, potency, and safety. Impurities in intermediates can carry through to the final API, potentially altering the efficacy and safety profile of the resulting ADC.

A Certificate of Analysis is a critical document that provides a summary of the quality testing performed on a specific batch of a substance.[4] For pharmaceutical ingredients, the CoA



includes a list of tests, acceptance criteria, and the actual results for that batch.[4]

Table 1: Comparison of Typical Certificate of Analysis Specifications

The following table outlines a comparison of expected specifications on a Certificate of Analysis for MMAE Intermediate-7 and the final MMAE product. The specifications for Intermediate-7 are hypothetical, based on standard practices for late-stage pharmaceutical intermediates, while the MMAE specifications are derived from commercially available data and analytical methods.



Test Parameter	MMAE Intermediate-7 (Hypothetical)	Monomethyl Auristatin E (Final Product)	Rationale for Differences
Identification			
¹ H-NMR	Conforms to structure	Conforms to reference standard	Confirms the chemical structure of the molecule.[5]
Mass Spectrometry	Conforms to expected mass	Conforms to reference standard	Confirms the molecular weight of the molecule.
Assay/Purity			
Purity by HPLC	≥ 95.0%	≥ 98.0%	Purity requirements for the final API are typically much stricter than for intermediates.
Impurity Profile	Identification and quantification of key process-related impurities.	Strict limits on specified, unspecified, and total impurities.	Final product requires a more comprehensive impurity profile with tighter controls.
Physical Properties			
Appearance	White to off-white solid	White solid powder	A more defined appearance specification is common for the final product.[5]
Solubility	Soluble in specified organic solvents	Soluble in DMSO, not in water	Solubility is a key characteristic for formulation and further reactions.[5]
Residual Solvents			



Per ICH Q3C	Meets acceptance criteria for process solvents.	Meets acceptance criteria of ICH Q3C for pharmaceutical ingredients.	Control of residual solvents is critical for the safety of the final drug product.
Microbiological			
Endotoxin	Not typically required	≤ 0.5 EU/mg (if intended for parenteral use)	Endotoxin testing is critical for substances intended for injection. [6]

Experimental Protocols

Detailed and validated analytical methods are essential for generating the data presented on a CoA. Below are representative protocols for key analytical techniques used in the quality control of MMAE and its intermediates.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the purity of the main compound and to detect and quantify any impurities.[1]

- Instrumentation: HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μm).
- Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
- Mobile Phase B: Acetonitrile with 0.1% TFA.
- Gradient: A time-programmed gradient from a high concentration of Mobile Phase A to a high concentration of Mobile Phase B.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 214 nm and 280 nm.



Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile/water) to a
concentration of approximately 1 mg/mL.[1]

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for confirming the chemical structure of a molecule.

- Instrumentation: 400 MHz or higher NMR spectrometer.
- Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[1]
- Experiments:
 - ¹H NMR: Provides information about the proton environments in the molecule.[1]
 - 13C NMR: Provides information about the carbon framework of the molecule.
- Data Analysis: Compare the obtained spectra with the expected chemical shifts and coupling constants for the proposed structure.

Identity Confirmation by Mass Spectrometry (MS)

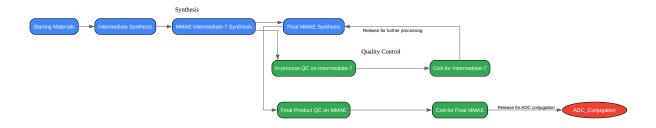
MS is used to confirm the molecular weight of the compound.

- Instrumentation: A mass spectrometer, such as a time-of-flight (TOF) or quadrupole instrument, often coupled with a liquid chromatography system (LC-MS).[7][8]
- Ionization Source: Electrospray Ionization (ESI) is commonly used.
- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water).
- Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and compare it to the theoretical exact mass of the compound.

Workflow and Pathway Visualizations



The following diagrams illustrate the logical flow of quality control and the context of MMAE within an ADC.



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Caption: A workflow diagram illustrating the stages of synthesis and quality control from starting materials to the final MMAE product ready for ADC conjugation.



Extracellular Antibody-Drug Conjugate (Antibody + Linker + MMAE) Binding to target antigen **Tumor Cell** Internalization Intracellular Endosome Trafficking Lysosome Linker Cleavage Released MMAE **Tubulin Polymerization Inhibition** Cell Death (Apoptosis)

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Caption: A simplified signaling pathway showing the mechanism of action of an MMAE-containing Antibody-Drug Conjugate (ADC).

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